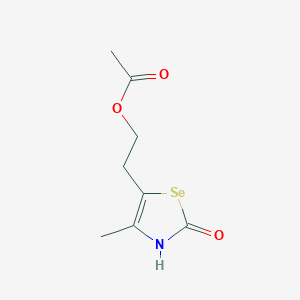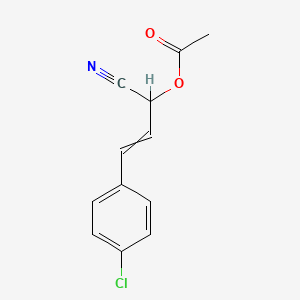![molecular formula C17H18ClN3O B14416450 (4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone CAS No. 79834-44-9](/img/structure/B14416450.png)
(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of an aminophenyl group and a chlorophenyl piperazine moiety, making it a compound of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone typically involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with known morpholino (piperazin-1-yl)methanone . This method ensures the formation of potent and isoform-selective inhibitors of specific enzymes. The reaction conditions often include the use of lipophilic electron-withdrawing substituents on the phenyl ring and an H-bond acceptor on the terminal ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar palladium-catalyzed coupling reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, electron-withdrawing substituents, and H-bond acceptors. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a potent inhibitor of specific enzymes, making it valuable in enzyme inhibition studies.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the aldo-keto reductase enzyme AKR1C3. The compound binds to the active site of the enzyme, forming H-bonds with key residues such as Tyr55 and His117. This interaction prevents the enzyme from catalyzing its normal reactions, thereby exerting its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)(piperazin-1-yl)methanone: This compound shares a similar piperazine moiety but lacks the aminophenyl group.
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: This compound has a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit specific enzymes makes it a valuable compound in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
79834-44-9 |
|---|---|
Molekularformel |
C17H18ClN3O |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
(4-aminophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18ClN3O/c18-14-3-7-16(8-4-14)20-9-11-21(12-10-20)17(22)13-1-5-15(19)6-2-13/h1-8H,9-12,19H2 |
InChI-Schlüssel |
PIFDVBGQMSIQFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)

![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)

![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)

![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol](/img/structure/B14416417.png)



![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
